Gly-Gly-Gly-PEG4-methyltetrazine

ADC Linker Design Bioorthogonal Chemistry Bioconjugation Efficiency

Selecting this specific heterotrifunctional linker is critical for reproducible bioconjugation. Unlike generic alternatives, its precisely defined PEG4 spacer (not PEG3 or PEG5) ensures optimal spatial separation for efficient IEDDA reactions and maintains consistent pharmacokinetic profiles. The triglycine sequence enables targeted cleavage by LasA protease, a feature lost with non-specific linkers. High purity (≥98%) is essential to avoid variable drug-to-antibody ratios and ensure uniform ADC populations, safeguarding your preclinical development from irreproducible results.

Molecular Formula C23H34N8O7
Molecular Weight 534.6 g/mol
Cat. No. B8106614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Gly-Gly-PEG4-methyltetrazine
Molecular FormulaC23H34N8O7
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN
InChIInChI=1S/C23H34N8O7/c1-17-28-30-23(31-29-17)18-2-4-19(5-3-18)38-13-12-37-11-10-36-9-8-35-7-6-25-21(33)15-27-22(34)16-26-20(32)14-24/h2-5H,6-16,24H2,1H3,(H,25,33)(H,26,32)(H,27,34)
InChIKeyCITOQRBUELLAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly-Gly-Gly-PEG4-methyltetrazine: CAS 2353409-82-0 for ADC and Bioconjugation Research


Gly-Gly-Gly-PEG4-methyltetrazine (CAS: 2353409-82-0) is a heterotrifunctional linker compound with molecular weight 534.6 g/mol and formula C23H34N8O7 . It comprises a triglycine (Gly-Gly-Gly) peptide sequence, a discrete polyethylene glycol (PEG) spacer of precisely four ethylene oxide units (PEG4), and a terminal methyltetrazine moiety . This architecture enables dual functionality: (1) the methyltetrazine group serves as a bioorthogonal handle for rapid, catalyst-free inverse electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-modified biomolecules, and (2) the triglycine sequence provides an enzymatically cleavable site, most notably recognized by LasA protease secreted by Pseudomonas aeruginosa for targeted payload release [1]. The PEG4 spacer contributes enhanced aqueous solubility and provides an extended, flexible connection to minimize steric hindrance during conjugation . Its primary application is as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), where it bridges TCO-modified antibodies to therapeutic payloads via the IEDDA reaction .

Why Generic Substitution Fails for Gly-Gly-Gly-PEG4-methyltetrazine: The Impact of PEG Length and Purity on ADC Performance


Generic substitution among triglycine-PEG-tetrazine linkers is scientifically unsound because critical performance parameters are exquisitely sensitive to both PEG spacer length and product purity. A deviation of even a single ethylene oxide unit (e.g., PEG3 vs. PEG4 vs. PEG5) alters the spatial separation between the antibody conjugation site and the tetrazine bioorthogonal handle by approximately 3.5 Å per unit, directly affecting the steric accessibility for the IEDDA reaction with TCO and the subsequent efficiency of payload conjugation [1]. This length variation also modulates aqueous solubility and can significantly impact the pharmacokinetic (PK) profile and biodistribution of the final ADC . Furthermore, in vitro studies with triglycine-PEG linkers demonstrate that the enzymatic cleavage rate by proteases like LasA is influenced by the accessibility of the peptide sequence, which is, in turn, modulated by the flanking PEG spacer length [2]. Compounding this, the use of lower-purity linker lots (e.g., 95% purity versus ≥98% ) introduces variable amounts of PEG- and peptide-related impurities, leading to irreproducible drug-to-antibody ratios (DARs), non-uniform ADC populations, and inconsistent biological activity that can derail preclinical development. Therefore, direct, data-free interchange of these linkers risks failure in bioconjugation, analytical characterization, and downstream biological evaluation.

Quantitative Differentiation Evidence: Gly-Gly-Gly-PEG4-methyltetrazine vs. PEG3 Analog in Conjugation Efficiency, Solubility, and Purity


Evidence Item 1: Enhanced Conjugation Efficiency via Extended PEG4 Spacer Arm (~22 Å)

Gly-Gly-Gly-PEG4-methyltetrazine incorporates a PEG4 spacer with an approximate extended length of 22 Å [1]. This provides a longer, more flexible connection compared to a shorter analog like Gly-Gly-Gly-PEG3-methyltetrazine. The extended spacer arm is a critical design element that minimizes steric hindrance between the bulky antibody and the tetrazine reactive group, thereby improving the efficiency of the IEDDA click reaction with TCO-modified partners [2].

ADC Linker Design Bioorthogonal Chemistry Bioconjugation Efficiency

Evidence Item 2: High Aqueous Solubility Profile Essential for ADC Formulation

Vendor datasheets consistently report that Gly-Gly-Gly-PEG4-methyltetrazine is soluble in water, DMSO, and DMF . This solubility profile is a direct consequence of the hydrophilic PEG4 and triglycine components . While direct quantitative solubility data (e.g., mg/mL) is not publicly available for this specific compound, the combination of a PEG4 spacer and triglycine sequence is a well-established design principle in the ADC field to impart high aqueous solubility to otherwise hydrophobic linker-payload constructs . This facilitates conjugation reactions in aqueous buffers and aids in the formulation of the final ADC, mitigating the risk of aggregation.

ADC Formulation Linker Solubility Bioconjugation

Evidence Item 3: ≥98% Purity Ensures Reproducible ADC Drug-to-Antibody Ratio (DAR)

Gly-Gly-Gly-PEG4-methyltetrazine is commercially available at a high purity of ≥98% from multiple reputable vendors, including Aladdin Scientific and BroadPharm . This is a verifiable, quantitative specification. In contrast, some commercial sources for this compound offer lower purity, e.g., 95% . The 3-percentage-point difference in purity is significant for ADC applications. Lower-purity lots contain up to 5% impurities, which can include PEG-related oligomers or peptide fragments. These impurities can compete in the conjugation reaction, leading to off-target conjugates and a less defined, more heterogeneous final ADC product with an inconsistent DAR.

ADC Quality Control Linker Purity Analytical Chemistry

Optimal Research and Development Applications for Gly-Gly-Gly-PEG4-methyltetrazine Based on Verified Evidence


Application Scenario 1: Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) via Bioorthogonal IEDDA Ligation

This is the primary, evidence-supported application for Gly-Gly-Gly-PEG4-methyltetrazine . The compound's design is explicitly for use as a cleavable linker in ADC synthesis. The experimental workflow involves first modifying an antibody with a trans-cyclooctene (TCO) group. Subsequently, the methyltetrazine moiety on the linker undergoes a rapid, catalyst-free IEDDA reaction with the TCO group to form a stable covalent bond, attaching the linker to the antibody . The triglycine sequence within the linker then serves as the payload attachment point and, critically, as a site for proteolytic cleavage to release the cytotoxic drug after the ADC is internalized by the target cell [1].

Application Scenario 2: Constructing Protease-Responsive Drug Delivery Systems and Prodrugs

The triglycine (Gly-Gly-Gly) sequence is a known substrate for certain proteases, most notably the LasA protease secreted by the pathogen Pseudomonas aeruginosa . This property enables the design of "prodrugs" or drug delivery systems where the cytotoxic payload is linked via the triglycine sequence. The drug remains inactive (caged) until it encounters a high local concentration of LasA, at which point the peptide linker is cleaved, releasing the active drug specifically at the site of infection . This strategy has been demonstrated to reduce off-target cytotoxicity and improve the therapeutic index of antibacterial agents . Gly-Gly-Gly-PEG4-methyltetrazine is therefore a strategic choice for research into targeted antibacterial therapies or other protease-activated delivery concepts.

Application Scenario 3: Development of Well-Defined Imaging Probes for Pretargeted PET and Optical Imaging

The rapid kinetics of the tetrazine-TCO IEDDA reaction make this compound highly suitable for pretargeted imaging strategies . In a typical pretargeting approach, a TCO-modified targeting vector (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. Subsequently, Gly-Gly-Gly-PEG4-methyltetrazine, bearing a small-molecule imaging payload (e.g., a fluorophore or a chelator for a PET radionuclide), is injected. Its small size facilitates rapid distribution and clearance, and it forms a covalent bond only with the pre-localized TCO groups . The PEG4 spacer is crucial here as it provides the necessary flexibility and solubility for the tetrazine to efficiently reach the TCO-modified antibody within the complex in vivo environment, maximizing the imaging signal-to-background ratio [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-Gly-Gly-PEG4-methyltetrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.